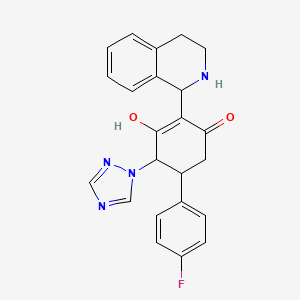

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c24-16-7-5-15(6-8-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-4-2-1-3-14(17)9-10-26-21/h1-8,12-13,18,21-22,26,30H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLNDTHFEDSOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=C(C(C(CC3=O)C4=CC=C(C=C4)F)N5C=NC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action that may influence various biological pathways.

Chemical Structure and Properties

This compound is characterized by:

- A fluorophenyl group that may enhance lipophilicity and biological activity.

- A triazole moiety known for its role in pharmacology as it can interact with multiple biological targets.

- An isoquinoline fragment which is often associated with neuroactive properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C23H30FN5O6 |

| Molecular Weight | 455.51 g/mol |

| Key Functional Groups | Hydroxy, Triazole, Isoquinoline |

Research indicates that compounds with similar structures can act on various biological targets. The presence of the triazole ring suggests potential inhibition of certain enzymes or receptors involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Studies have shown that compounds structurally related to this molecule can inhibit the proliferation of cancer cells. For example:

- Inhibition of MEK1/2 Kinases : Compounds in this class have been reported to effectively inhibit MEK1/2 kinases, leading to reduced growth of acute leukemia cell lines (MV4-11 and MOLM13) at concentrations as low as 0.3 µM .

Neuroprotective Effects

Given the isoquinoline component, there is potential for neuroprotective effects. Isoquinolines are often studied for their ability to modulate neurotransmitter systems and may provide benefits in neurodegenerative conditions.

Study 1: In Vitro Analysis

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- IC50 Values : The IC50 values ranged from 0.5 to 2 µM across different cell lines, indicating significant potency against tumor growth.

Study 2: In Vivo Efficacy

In vivo studies using murine models showed promising results:

- Tumor Growth Inhibition : Administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest hepatic metabolism with potential for active metabolites that may contribute to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.